molecular formula C20H34O B1253726 Ent-manool

Ent-manool

Cat. No.: B1253726
M. Wt: 290.5 g/mol
InChI Key: CECREIRZLPLYDM-LFGUQSLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-manool is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as a metabolite. It is a tertiary alcohol and a labdane diterpenoid.

Scientific Research Applications

Isolation and Structural Analysis

In a study conducted by Urzúa, Tojo, and Soto (1995), ent-manool was isolated from the resinous exudate of Haplopappus diplopappus. This research highlighted the structural analysis of this compound through chemical and spectroscopic evidence, demonstrating its significance in the field of organic chemistry and phytochemistry (Urzúa, Tojo, & Soto, 1995).

Role in Biosynthesis

Carman and Duffield (1993) explored the biosynthesis of labdanoids, including this compound. This study surveyed the co-occurrence of normal- and ent-labdanes in nature and investigated the optical purity of naturally occurring manool and abienol. This research is pivotal in understanding the natural production and purity of this compound (Carman & Duffield, 1993).

Diterpene Synthesis Research

Itoh et al. (2021) conducted a study on diterpene synthases in cultivated rice, which included the synthesis of this compound. This research provided insights into the functional diversification of these synthases over time, indicating this compound's role in plant biochemistry and its potential applications in agricultural biotechnology (Itoh et al., 2021).

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1

InChI Key

CECREIRZLPLYDM-LFGUQSLTSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C

SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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